molecular formula C17H20N2O3 B1384982 N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 1020054-36-7

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B1384982
CAS No.: 1020054-36-7
M. Wt: 300.35 g/mol
InChI Key: IMUKFRWEVYDYCW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methoxy group, and a dimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and 2,4-dimethylphenol.

    Formation of Intermediate: The 5-amino-2-methoxybenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The acyl chloride intermediate is then reacted with 2,4-dimethylphenol in the presence of a base such as triethylamine (TEA) to form the desired acetamide compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

    Oxidation: Formation of corresponding quinones or nitro compounds

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted acetamide derivatives

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-(5-Amino-2-methoxyphenyl)-2-phenoxyacetamide, N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)acetamide

    Uniqueness: The presence of the 2,4-dimethylphenoxy group distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₀N₂O₃
  • Molecular Weight : 300.36 g/mol
  • CAS Number : 1020054-36-7

The compound features an amine functional group, a methoxy group, and a dimethylphenoxy moiety, contributing to its lipophilicity and biological interactions. The structural characteristics enhance its ability to interact with various biological targets.

This compound exhibits its biological activity through several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Interaction : It could interact with various receptors, influencing cellular signaling processes.
  • Cellular Pathways : The compound may interfere with cellular processes such as apoptosis and proliferation, which are critical in cancer biology.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses.

Neuroprotective Activity

In studies involving neuroprotection, this compound has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity. For instance, it exhibited protective effects in PC12 cells against sodium nitroprusside-induced damage, suggesting potential applications in neurodegenerative diseases .

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria.
Neuroprotection Showed reduced cell death in PC12 cells exposed to neurotoxic agents .
Anti-inflammatory Assessment Inhibited COX activity and reduced cytokine levels in vitro .

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated as a lead compound for drug development. Its structure allows for modifications that could enhance efficacy and selectivity against specific targets.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-4-6-15(12(2)8-11)22-10-17(20)19-14-9-13(18)5-7-16(14)21-3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUKFRWEVYDYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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